molecular formula C11H10N2O3 B13661708 3-Amino-7-methoxyquinoline-2-carboxylic acid

3-Amino-7-methoxyquinoline-2-carboxylic acid

Cat. No.: B13661708
M. Wt: 218.21 g/mol
InChI Key: GISAKPFPCLUNIA-UHFFFAOYSA-N
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Description

3-Amino-7-methoxyquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and carboxylic acid functional groups in this compound makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-methoxyquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives. This reaction typically involves the condensation of an aniline derivative with a β-ketoester, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of laboratory methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroquinoline derivatives, quinoline alcohols, and various substituted quinolines .

Scientific Research Applications

3-Amino-7-methoxyquinoline-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: Quinoline derivatives are explored for their potential as antimalarial, antibacterial, and anticancer agents.

    Industry: It is used in the development of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 3-Amino-7-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxyquinoline-3-carboxylic acid
  • 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid
  • 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Uniqueness

3-Amino-7-methoxyquinoline-2-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which provide versatility in chemical modifications and applications.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

3-amino-7-methoxyquinoline-2-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-16-7-3-2-6-4-8(12)10(11(14)15)13-9(6)5-7/h2-5H,12H2,1H3,(H,14,15)

InChI Key

GISAKPFPCLUNIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)N)C(=O)O

Origin of Product

United States

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